Cas no 1209085-42-6 ({9-benzyl-9-azabicyclo3.3.1nonan-3-yl}methanamine)

{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine is a bicyclic amine derivative featuring a benzyl-substituted azabicyclo[3.3.1]nonane core. This compound is of interest in medicinal chemistry due to its rigid scaffold, which can enhance binding affinity and selectivity in receptor interactions. The presence of a primary amine group at the 3-position allows for further functionalization, making it a versatile intermediate in the synthesis of pharmacologically active molecules. Its structural rigidity may contribute to improved metabolic stability and reduced conformational flexibility, which are advantageous in drug design. The compound is typically utilized in research settings for the development of CNS-targeting agents or as a building block for heterocyclic chemistry.
{9-benzyl-9-azabicyclo3.3.1nonan-3-yl}methanamine structure
1209085-42-6 structure
商品名:{9-benzyl-9-azabicyclo3.3.1nonan-3-yl}methanamine
CAS番号:1209085-42-6
MF:C16H24N2
メガワット:244.375164031982
MDL:MFCD13196375
CID:5206421

{9-benzyl-9-azabicyclo3.3.1nonan-3-yl}methanamine 化学的及び物理的性質

名前と識別子

    • {9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
    • {9-benzyl-9-azabicyclo3.3.1nonan-3-yl}methanamine
    • MDL: MFCD13196375
    • インチ: 1S/C16H24N2/c17-11-14-9-15-7-4-8-16(10-14)18(15)12-13-5-2-1-3-6-13/h1-3,5-6,14-16H,4,7-12,17H2
    • InChIKey: XMVIXYGGJZSVIC-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2C=CC=CC=2)C2CCCC1CC(CN)C2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 246
  • トポロジー分子極性表面積: 29.3
  • 疎水性パラメータ計算基準値(XlogP): 2.5

{9-benzyl-9-azabicyclo3.3.1nonan-3-yl}methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-89003-10.0g
{9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
1209085-42-6
10.0g
$7569.0 2023-02-11
Enamine
EN300-89003-1.0g
{9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
1209085-42-6
1.0g
$1513.0 2023-02-11
Enamine
EN300-89003-0.05g
{9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
1209085-42-6
0.05g
$827.0 2023-09-01
Enamine
EN300-89003-5g
{9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
1209085-42-6
5g
$2858.0 2023-09-01
Enamine
EN300-89003-0.5g
{9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
1209085-42-6
0.5g
$946.0 2023-09-01
Enamine
EN300-89003-5.0g
{9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
1209085-42-6
5.0g
$4919.0 2023-02-11
Enamine
EN300-89003-0.1g
{9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
1209085-42-6
0.1g
$867.0 2023-09-01
Enamine
EN300-89003-0.25g
{9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
1209085-42-6
0.25g
$906.0 2023-09-01
Enamine
EN300-89003-2.5g
{9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
1209085-42-6
2.5g
$1931.0 2023-09-01
Enamine
EN300-89003-1g
{9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
1209085-42-6
1g
$986.0 2023-09-01

{9-benzyl-9-azabicyclo3.3.1nonan-3-yl}methanamine 関連文献

{9-benzyl-9-azabicyclo3.3.1nonan-3-yl}methanamineに関する追加情報

Comprehensive Overview of {9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine (CAS No. 1209085-42-6)

The compound {9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine (CAS No. 1209085-42-6) is a structurally unique organic molecule that has garnered significant interest in pharmaceutical and chemical research. Its complex bicyclic framework, featuring a 9-azabicyclo[3.3.1]nonane core, makes it a valuable scaffold for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting neurological and metabolic pathways, aligning with current trends in precision medicine and personalized therapeutics.

One of the most searched questions about this compound revolves around its synthetic routes and mechanism of action. The 9-benzyl substitution on the nitrogen atom enhances its lipophilicity, which is critical for blood-brain barrier penetration—a hot topic in neurodegenerative disease research. Recent studies have explored its derivatives as potential modulators of G-protein-coupled receptors (GPCRs), a class of targets dominating modern drug development. This aligns with the growing demand for small-molecule therapeutics in treating chronic conditions.

From a chemical perspective, the methanamine functional group offers versatile modification opportunities, making CAS 1209085-42-6 a popular intermediate in medicinal chemistry. Its azabicyclic structure shares similarities with tropane alkaloids, sparking interest in its bioactivity profile. Laboratories frequently search for purity specifications and analytical methods (e.g., HPLC, LC-MS) for this compound, reflecting industry needs for quality control in API synthesis.

The rise of AI-driven drug discovery has further amplified interest in such niche compounds. Computational studies on {9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine often focus on molecular docking simulations to predict binding affinities��a frequently searched topic in academic circles. Additionally, its potential role in epigenetic modulation resonates with current trends in oncology research, where small-molecule epigenetic regulators are gaining traction.

Environmental and green chemistry considerations are also relevant to this compound. Researchers increasingly seek sustainable synthesis protocols for CAS 1209085-42-6, minimizing hazardous byproducts. This aligns with global initiatives for green pharmaceuticals—a trending search term among environmentally conscious manufacturers. The compound’s stability under various pH conditions is another frequently discussed aspect in formulation studies.

In summary, {9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine represents a multifaceted research tool bridging medicinal chemistry, neuroscience, and computational biology. Its structural features and adaptable properties continue to inspire innovation across therapeutic areas, while meeting the evolving demands of drug development pipelines worldwide.

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